molecular formula C21H31NO2 B11522435 1-[(4R,6S,7S,11R,14S)-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone

1-[(4R,6S,7S,11R,14S)-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone

Cat. No.: B11522435
M. Wt: 329.5 g/mol
InChI Key: JCVZVRIXWJOYSY-ACZVRVHKSA-N
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Description

1-[(4R,6S,7S,11R,14S)-14-hydroxy-7,11-dimethyl-5-azapentacyclo[88002,704,6011,16]octadec-16-en-6-yl]ethanone is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4R,6S,7S,11R,14S)-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Core Structure: The initial steps involve constructing the core pentacyclic structure through a series of cyclization reactions. These reactions may require specific catalysts and conditions, such as high temperatures or pressures, to facilitate the formation of the complex ring system.

    Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups, such as hydroxyl and methyl groups. These modifications are achieved through reactions like hydroxylation and methylation, often using reagents like hydroxylamine and methyl iodide.

    Final Assembly: The final steps include the attachment of the ethanone group and any necessary purification processes to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also explore alternative synthetic routes to reduce costs and improve yields.

Chemical Reactions Analysis

Types of Reactions

1-[(4R,6S,7S,11R,14S)-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[(4R,6S,7S,11R,14S)-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a model compound to study complex ring systems and their reactivity.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which 1-[(4R,6S,7S,11R,14S)-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
  • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-[tert-butyl(dimethyl)silyl]oxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone

Uniqueness

Compared to similar compounds, 1-[(4R,6S,7S,11R,14S)-14-hydroxy-7,11-dimethyl-5-azapentacyclo[88002,704,6011,16]octadec-16-en-6-yl]ethanone stands out due to its specific arrangement of functional groups and the presence of the azapentacyclic structure

Properties

Molecular Formula

C21H31NO2

Molecular Weight

329.5 g/mol

IUPAC Name

1-[(4R,6S,7S,11R,14S)-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone

InChI

InChI=1S/C21H31NO2/c1-12(23)21-18(22-21)11-17-15-5-4-13-10-14(24)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,22,24H,5-11H2,1-3H3/t14-,15?,16?,17?,18+,19-,20-,21+/m0/s1

InChI Key

JCVZVRIXWJOYSY-ACZVRVHKSA-N

Isomeric SMILES

CC(=O)[C@]12[C@H](N1)CC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)O)C)C

Canonical SMILES

CC(=O)C12C(N1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Origin of Product

United States

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